molecular formula C12H5F5OS B13904798 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone

Katalognummer: B13904798
Molekulargewicht: 292.23 g/mol
InChI-Schlüssel: NHCLUGDRJDXSKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone is an organic compound with the molecular formula C12H5F5OS It is characterized by the presence of a pentafluorophenyl group attached to a thienyl ring, which is further connected to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets and pathways. The pentafluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,5,6-Pentafluorobenzaldehyde: Shares the pentafluorophenyl group but differs in the functional group attached.

    2,3,4,5,6-Pentafluorophenylacetic acid: Contains a carboxylic acid group instead of the ethanone group.

    2,3,4,5,6-Pentafluorothiophenol: Features a thiol group attached to the pentafluorophenyl ring.

Uniqueness

1-[5-(2,3,4,5,6-Pentafluorophenyl)-2-thienyl]ethanone is unique due to the combination of the pentafluorophenyl and thienyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H5F5OS

Molekulargewicht

292.23 g/mol

IUPAC-Name

1-[5-(2,3,4,5,6-pentafluorophenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C12H5F5OS/c1-4(18)5-2-3-6(19-5)7-8(13)10(15)12(17)11(16)9(7)14/h2-3H,1H3

InChI-Schlüssel

NHCLUGDRJDXSKT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.